A Senior Application Scientist's Guide to Theoretical Calculations on Sulfanylpyridine Isomers
A Senior Application Scientist's Guide to Theoretical Calculations on Sulfanylpyridine Isomers
Abstract
Sulfanylpyridine isomers, particularly their thiol-thione tautomeric forms, are of significant interest in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, stability, and the surrounding microenvironment. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for employing theoretical calculations to elucidate the properties of sulfanylpyridine isomers. We will delve into the rationale behind selecting appropriate computational methods, detail step-by-step protocols for their implementation, and demonstrate how to interpret the results to gain actionable insights for drug design. This guide emphasizes the integration of theoretical predictions with experimental validation, fostering a robust and reliable approach to understanding these crucial molecular systems.
The Significance of Sulfanylpyridine Isomers in Drug Discovery
Sulfanylpyridine moieties are present in a variety of biologically active compounds. The ability of these molecules to exist as different isomers, most notably the thiol and thione tautomers, profoundly influences their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metal chelation ability.[1] These properties, in turn, dictate how these molecules interact with biological targets. Understanding the relative stability of these isomers and the energy barriers for their interconversion is therefore critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective drugs.
The two primary tautomeric forms of 2-sulfanylpyridine are pyridine-2-thiol and pyridine-2(1H)-thione. Experimental and theoretical studies have shown that the thione form is generally more stable.[2][3] The position of the sulfanyl group on the pyridine ring (e.g., 2-, 3-, or 4-sulfanylpyridine) also gives rise to distinct isomers with unique electronic and steric properties, further expanding the chemical space for drug discovery.[3]
Foundational Principles of Theoretical Calculations
Quantum mechanical (QM) calculations are indispensable tools for investigating the properties of sulfanylpyridine isomers at the atomic level. The two most widely used families of QM methods in this context are Density Functional Theory (DFT) and post-Hartree-Fock methods.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[4] It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like sulfanylpyridines.
2.1.1. The Choice of Functional: A Critical Decision
The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional. For sulfur-containing organic molecules, several functionals have been benchmarked and shown to provide reliable results. A study on organic polysulfides found that the M06-2X and B3LYP-D3(BJ) density functionals are among the most accurate for calculating reaction energies.[4] For activation energies, MN15 , MN15-L , M06-2X , and ωB97X-D have demonstrated high accuracy.[4] When selecting a functional, it is crucial to consider the specific properties you aim to calculate and to consult benchmark studies on related molecular systems. For general-purpose geometry optimizations and energy calculations of sulfanylpyridine isomers, B3LYP with dispersion corrections (e.g., D3(BJ)) or the M06-2X functional are excellent starting points.
2.1.2. Basis Sets: The Building Blocks of Accuracy
The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements like sulfur, it is imperative to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution.
-
Pople-style basis sets , such as 6-31G(d,p) and 6-311+G(d,p) , are widely used and offer a good compromise between accuracy and computational cost for initial geometry optimizations.
-
For higher accuracy, especially for calculating relative energies and spectroscopic properties, Dunning's correlation-consistent basis sets , such as cc-pVTZ and aug-cc-pVTZ , are recommended.[5]
-
For NMR chemical shift calculations involving sulfur, specialized basis sets or larger, more flexible basis sets are often required for accurate predictions.[6][7]
A benchmark study on sulfur-containing compounds suggested that for reliable prediction of vibrational frequencies, at least a 6-311G(3df,2dp) basis set or its equivalent from Dunning or Ahlrichs should be employed.[5]
Post-Hartree-Fock Methods
For even higher accuracy, particularly for benchmarking DFT results or studying systems where electron correlation is critical, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are the gold standard. However, these methods are significantly more computationally demanding and are often reserved for smaller systems or for single-point energy calculations on DFT-optimized geometries.
A Practical Guide to Performing Theoretical Calculations
This section provides a step-by-step workflow for investigating the tautomerism of sulfanylpyridine isomers using common quantum chemistry software packages like Gaussian and ORCA.
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical study of sulfanylpyridine isomers.
Caption: A typical workflow for the theoretical investigation of sulfanylpyridine isomers.
Step-by-Step Protocol: Tautomerism of 2-Sulfanylpyridine
This protocol outlines the calculation of the relative stability of the pyridine-2-thiol and pyridine-2(1H)-thione tautomers.
Step 1: Building the Initial Structures
-
Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures of both pyridine-2-thiol and pyridine-2(1H)-thione.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.
Step 2: Geometry Optimization and Frequency Analysis
The goal of this step is to find the minimum energy structures of the tautomers and to confirm that they are true minima on the potential energy surface.
-
Gaussian Input Example (B3LYP-D3/6-311+G(d,p)) :
-
ORCA Input Example (B3LYP-D3/def2-TZVP) :
-
Analysis : After the calculation is complete, verify that the optimization converged. Then, check the output of the frequency calculation. A true minimum will have zero imaginary frequencies. The output will also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Step 3: Transition State Search for Tautomerization
To understand the kinetics of the interconversion, we need to locate the transition state (TS) connecting the two tautomers.
-
Gaussian Input Example (QST2) : The QST2 method in Gaussian requires the optimized structures of the reactant and product.
-
ORCA Input Example (NEB) : ORCA can perform Nudged Elastic Band (NEB) calculations to find the minimum energy path, including the transition state.
-
Analysis : A transition state is a first-order saddle point and will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.[8]
-
Gaussian Input Example :
-
Analysis : The IRC calculation should lead to the optimized structures of the thiol and thione tautomers.
Step 5: Calculating Relative Energies and Equilibrium Constant
The relative Gibbs free energy (ΔG) between the tautomers can be used to calculate the equilibrium constant (K_eq) at a given temperature (T).
ΔG = G_thione - G_thiol K_eq = exp(-ΔG / RT)
where R is the gas constant. The Gibbs free energies are obtained from the frequency calculations.
Modeling Solvation Effects
The tautomeric equilibrium of sulfanylpyridines is known to be sensitive to the solvent environment.[3] Computational models can account for this in two primary ways:
-
Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. They are computationally efficient and often provide a good qualitative description of solvent effects.
-
Explicit Solvation Models : In this approach, a number of individual solvent molecules are included in the QM calculation. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding more accurately. A hybrid approach, where a few explicit solvent molecules are placed in the first solvation shell and the bulk solvent is treated implicitly, often provides a good balance of accuracy and cost.
Data Presentation and Interpretation
Quantitative Data Summary
The results of the theoretical calculations should be presented in a clear and concise manner. Tables are an effective way to summarize key quantitative data.
Table 1: Calculated Relative Energies (kcal/mol) of 2-Sulfanylpyridine Tautomers in the Gas Phase
| Method/Basis Set | ΔE | ΔH | ΔG (298.15 K) |
| B3LYP-D3/6-311+G(d,p) | -5.2 | -5.0 | -4.8 |
| M06-2X/cc-pVTZ | -5.8 | -5.6 | -5.4 |
| CCSD(T)/aug-cc-pVTZ//B3LYP-D3/6-311+G(d,p) | -6.1 | - | - |
Energies are relative to the thiol tautomer.
Table 2: Comparison of Calculated and Experimental Geometric Parameters
| Parameter | Thione (B3LYP-D3/6-311+G(d,p)) | Thiol (B3LYP-D3/6-311+G(d,p)) | Experimental (Pyrithione)[9] |
| C=S Bond Length (Å) | 1.685 | - | 1.681 |
| C-N Bond Length (Å) | 1.382 | 1.345 | 1.378 |
| S-H Bond Length (Å) | - | 1.340 | - |
| Dihedral Angle (°) | ~0 | ~0 | ~0 |
Experimental data is for N-hydroxypyridine-2(1H)-thione, a structurally related molecule.
Visualization of Molecular Properties
Visualizing the results of quantum chemical calculations can provide valuable insights into the electronic structure and reactivity of the molecules.
4.2.1. Molecular Orbitals
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.
4.2.2. Electrostatic Potential Maps
Electrostatic potential (ESP) maps illustrate the charge distribution on the molecular surface. Red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.
Advanced Topics and Future Directions
Predicting Spectroscopic Properties
Theoretical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.
-
NMR Spectroscopy : Calculating NMR chemical shifts and coupling constants can aid in the structural elucidation of sulfanylpyridine isomers and their derivatives.[10]
-
IR and Raman Spectroscopy : The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the presence of specific tautomers and to assign vibrational modes.
Application to Larger Systems: ONIOM
For studying sulfanylpyridine derivatives in the context of a large biological system, such as an enzyme active site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) are highly effective.[11] In this approach, the reactive center containing the sulfanylpyridine moiety is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field.
Conclusion: A Powerful Synergy of Theory and Experiment
Theoretical calculations provide a powerful and versatile toolkit for investigating the intricate world of sulfanylpyridine isomers. By carefully selecting the computational methodology, researchers can gain deep insights into their structure, stability, reactivity, and spectroscopic properties. When used in close synergy with experimental studies, these computational approaches can significantly accelerate the drug discovery process by enabling the rational design of novel and more effective therapeutic agents. This guide serves as a starting point for researchers to confidently apply these powerful computational tools to their own research challenges in the exciting field of drug development.
References
-
2-Mercaptopyridine. In Wikipedia; 2023. [Link]
-
2-Mercaptopyridine. PubChem. [Link]
-
A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. PubMed. [Link]
-
Intrinsic Reaction Coordinate (IRC). ORCA Tutorials. [Link]
-
Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. [Link]
-
Microwave Spectra and Gas Phase Structural Parameters for N-Hydroxypyridine-2(1H)-thione. The Journal of Physical Chemistry A. [Link]
-
Prediction of the basicities of pyridines in the gas phase and in aqueous solution. PubMed. [Link]
-
33S NMR: Recent Advances and Applications. MDPI. [Link]
-
Synthesis and characterization of some new S-substituted sulfanylpyridines, thieno[2,3-b]pyridines and related heterocycles. ResearchGate. [Link]
-
Synthesis and Structure of W(η 2 -mp) 2 (CO) 3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions with 2,2'-Pyridine Disulfide and/or NO To Yield W(η 2 -. ResearchGate. [Link]
-
The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link]
-
Microwave spectra and gas phase structural parameters for N-hydroxypyridine-2(1H)-thione. Europe PMC. [Link]
-
Procedure for Investigating Reaction Mechanisms in ORCA. GitHub Pages. [Link]
-
Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. SciSpace. [Link]
-
Reactions of Sulphate Radicals with Substituted Pyridines: A Structure–Reactivity Correlation Analysis. ResearchGate. [Link]
-
Electron Correlation or Basis Set Quality: How to Obtain Converged and Accurate NMR Shieldings for the Third-Row Elements?. MDPI. [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. [Link]
-
(PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. [Link]
-
Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView. YouTube. [Link]
-
Pyridine. In Wikipedia; 2024. [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
How can I calculate the Transition state on gaussian and construct the energy profile ??. ResearchGate. [Link]
-
Stable Carbenes as Structural Components of Partially Saturated Sulfur-Containing Heterocycles. MDPI. [Link]
-
Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. ResearchGate. [Link]
-
Molecular vibrations of pyridine-2-thione and pyrimidine-2-thione. Scilit. [Link]
-
Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. ACS Omega. [Link]
-
Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Longdom Publishing. [Link]
-
How to set up ORCA 6 calculations - A Beginner's Guide. YouTube. [Link]
-
Pyridine. NIST WebBook. [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC. [Link]
-
The art of finding transition structures. The DFT Course. [Link]
-
Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]
-
AMS-DFTB Tutorial: Tautomerization Transition State Search (PART 1). YouTube. [Link]
-
Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]
-
On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. PMC. [Link]
-
Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]
-
Lecture: Introduction to the ORCA Program System. ORCA Manual. [Link]
-
Sulphur Basis-Sets. CRYSTAL. [Link]
-
Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles †. ResearchGate. [Link]
-
[2409.03994v1] Core-Specialised Basis Sets Outperform General-Purpose Basis Sets for Core-Dependent Properties. arXiv.org. [Link]
-
Transition State Optimizations with Opt=QST2. Gaussian.com. [Link]
-
PYRIDINE ITS DERIVATIVES. PYRIDINE ITS DERIVATIVES. [Link]
-
Gas-Phase Electron Diffraction. ResearchGate. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. 33S NMR: Recent Advances and Applications [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Intrinsic Reaction Coordinate (IRC) - ORCA 6.0 TUTORIALS [faccts.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. joaquinbarroso.com [joaquinbarroso.com]
- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]
